molecular formula C23H33N5O B2693830 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea CAS No. 1170242-44-0

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea

Cat. No. B2693830
CAS RN: 1170242-44-0
M. Wt: 395.551
InChI Key: QYKKDXBZLJNSFK-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a potent antioxidant that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.

Scientific Research Applications

Corrosion Inhibition

One notable application of urea derivatives is in the field of corrosion inhibition. Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. Their findings suggest that these compounds, through adsorption, form a protective layer on the metal surface, significantly reducing corrosion rates. This highlights the potential of urea derivatives in protecting industrial equipment and infrastructure from corrosive damage (Mistry, Patel, Patel, & Jauhari, 2011).

Synthesis and Structural Studies

The compound has also been a focus in the synthesis and structural analysis of new chemical entities. Gazieva et al. (2009) explored the α-ureidoalkylation reaction involving N-[2-(dimethylamino)ethyl]urea, leading to the synthesis of novel glycoluril derivatives. Such studies are fundamental in the development of new materials and chemicals with potential applications in various industries, including pharmaceuticals and polymers (Gazieva, Lozhkin, Baranov, Nelyubina, Kravchenko, & Makhova, 2009).

Antimicrobial Agents

In the realm of antimicrobial research, Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives incorporating urea moieties, demonstrating significant antimicrobial activity against a variety of bacterial and fungal strains. This underscores the potential of such compounds in the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Patel, Kumari, & Patel, 2012).

Nonlinear Optical Materials

Rahulan et al. (2014) studied the nonlinear optical properties of a novel chalcone derivative, highlighting its potential in optical device applications. This research demonstrates the versatility of urea derivatives in contributing to the development of advanced materials for optical technologies, showcasing their ability to switch from saturable absorption to reverse saturable absorption with varying excitation intensities (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c1-18-5-9-20(10-6-18)25-23(29)24-17-22(28-15-13-27(4)14-16-28)19-7-11-21(12-8-19)26(2)3/h5-12,22H,13-17H2,1-4H3,(H2,24,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKKDXBZLJNSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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